
6,7-Dihydroxynaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dihydroxynaphthalene-2-carboxamide, also known as 2-DN, is a small molecule that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a simple and efficient method, making it easily accessible for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 6,7-Dihydroxynaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. Inflammation is also believed to be reduced through the inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects
Studies have shown that 6,7-Dihydroxynaphthalene-2-carboxamide has various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, and inhibit cell proliferation. Inflammation has also been shown to be reduced through the inhibition of certain cytokines and chemokines. Additionally, this compound has been shown to have antioxidant properties, which may protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,7-Dihydroxynaphthalene-2-carboxamide in laboratory experiments is its ease of synthesis. This compound can be synthesized in high yields using a simple and efficient method. Additionally, this compound has been shown to have low toxicity in vitro, making it a safe candidate for experimentation. One limitation of using this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
For the study of this compound include further investigation of its potential applications in medicine, material science, and environmental science, as well as the elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 6,7-Dihydroxynaphthalene-2-carboxamide is a straightforward process that involves the reaction of 2-naphthol and 6,7-dihydroxyquinoline in the presence of an acid catalyst. The resulting product is a yellowish powder that is soluble in organic solvents. This method has been optimized to produce high yields of the compound, making it a suitable candidate for laboratory experiments.
Applications De Recherche Scientifique
6,7-Dihydroxynaphthalene-2-carboxamide has been studied for its potential applications in various fields, including medicine, material science, and environmental science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In material science, 6,7-Dihydroxynaphthalene-2-carboxamide has been used as a building block for the synthesis of novel polymers and materials. In environmental science, this compound has been studied for its potential to remove heavy metals from contaminated water.
Propriétés
Numéro CAS |
146515-37-9 |
|---|---|
Nom du produit |
6,7-Dihydroxynaphthalene-2-carboxamide |
Formule moléculaire |
C11H9NO3 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
6,7-dihydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C11H9NO3/c12-11(15)7-2-1-6-4-9(13)10(14)5-8(6)3-7/h1-5,13-14H,(H2,12,15) |
Clé InChI |
PXGLKMVBMFGFCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |
SMILES canonique |
C1=CC(=CC2=CC(=C(C=C21)O)O)C(=O)N |
Synonymes |
2-Naphthalenecarboxamide, 6,7-dihydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
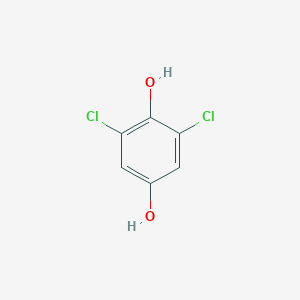

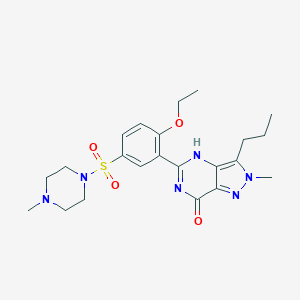
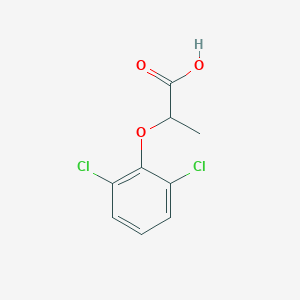
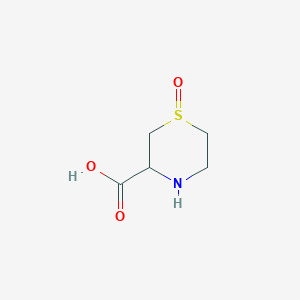


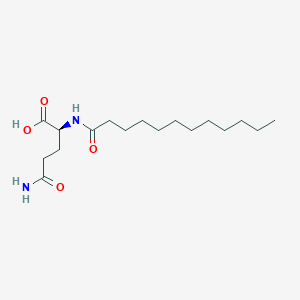
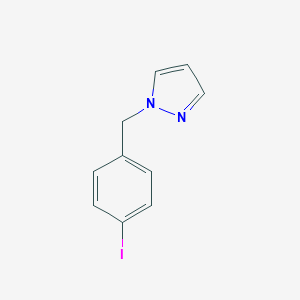
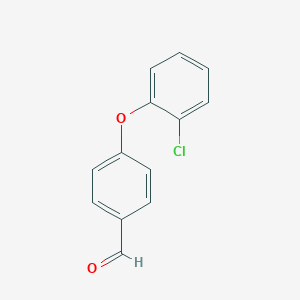
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)